N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of Halogen Substituents: Halogenation reactions are used to introduce the chloro and trifluoromethyl groups onto the aromatic ring. This can be achieved using reagents such as chlorine gas or trifluoromethyl iodide under controlled conditions.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the carbonyl group in the pyridine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogenated aromatic rings and carboxamide group allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares similarities with other halogenated aromatic compounds and pyridine derivatives.
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound differs by the substitution of a methyl group instead of a fluorine atom on the benzyl ring.
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This variant has a chlorine atom instead of a fluorine atom on the benzyl ring.
Uniqueness
The unique combination of halogen substitutions and the pyridine ring in this compound imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-16-8-5-13(20(23,24)25)10-17(16)26-18(28)15-2-1-9-27(19(15)29)11-12-3-6-14(22)7-4-12/h1-10H,11H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPWZAYNUHWQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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